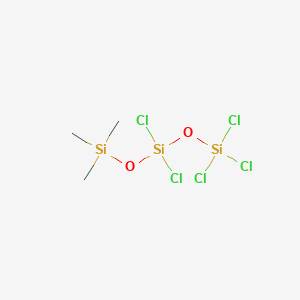![molecular formula C8H13NO2 B14298999 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one CAS No. 113577-72-3](/img/structure/B14298999.png)
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this precursor is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another method involves the stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions.
Major Products
The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but with different functional groups.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: A closely related compound with a methyl group instead of a methoxy group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is unique due to its methoxy functional group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and contributes to its potential in various applications.
Propriétés
Numéro CAS |
113577-72-3 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
6-methoxy-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
Clé InChI |
NVWPBPAWYAQRHZ-UHFFFAOYSA-N |
SMILES canonique |
CON1CC2CC1CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

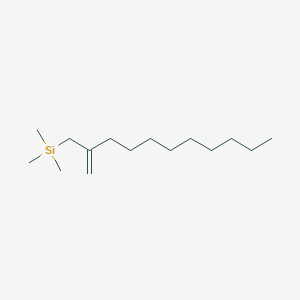
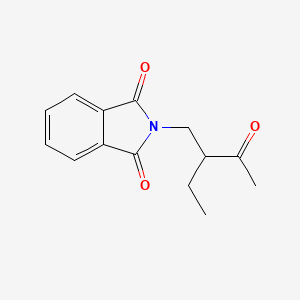

![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
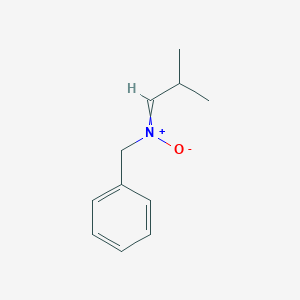
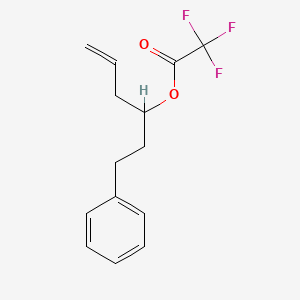
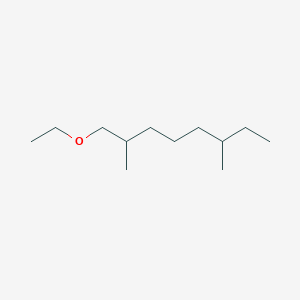
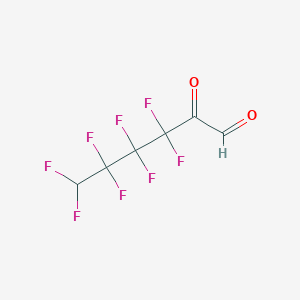

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
